3-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Some typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of a specific thiophene derivative would depend on its exact structure. For example, 3-methylthiophene has a molecular weight of 98.166 .Scientific Research Applications
Oxidative Cross-Coupling Reactions : Miura et al. (1998) studied reactions involving benzenesulfonamides, finding that they react with acrylate esters via cleavage of the C−H bond. This process produces various derivatives, indicating the potential of benzenesulfonamides in synthetic organic chemistry (Miura et al., 1998).
Synthesis and Characterization for Therapeutic Applications : Küçükgüzel et al. (2013) synthesized novel derivatives of benzenesulfonamides and evaluated them for various biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agent potentials (Küçükgüzel et al., 2013).
Photodynamic Therapy for Cancer Treatment : Pişkin et al. (2020) developed new benzenesulfonamide derivatives and assessed their suitability as photosensitizers in photodynamic therapy, a method used for treating cancer (Pişkin et al., 2020).
Carbonic Anhydrase Inhibitors : Casini et al. (2002) explored sulfonamides incorporating a thiourea scaffold. These compounds showed strong affinity towards carbonic anhydrase isozymes, indicating potential in intraocular pressure regulation (Casini et al., 2002).
Bioactivity Studies for Anticancer Applications : Gul et al. (2016) synthesized and tested benzenesulfonamide derivatives for cytotoxicity and carbonic anhydrase inhibition, with implications in cancer treatment (Gul et al., 2016).
Molecular Spectroscopy Studies : Vigorito et al. (2022) conducted a rotational spectroscopy study on benzenesulfonamides to understand their conformations and the influence of different substituents on their structures (Vigorito et al., 2022).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-methyl-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S3/c1-12-3-2-4-15(9-12)24(20,21)18-10-14-5-6-16(23-14)17(19)13-7-8-22-11-13/h2-9,11,18H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWWMMMAPRZLAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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